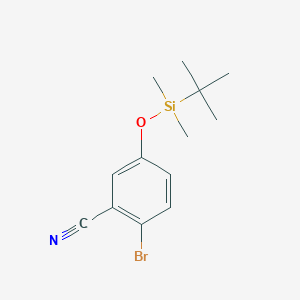
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a benzonitrile moiety. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBDMS group, which can be used to shield sensitive functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method includes:
Protection of Hydroxyl Group: The hydroxyl group of 5-hydroxybenzonitrile is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF).
Bromination: The protected compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-5-[(tert-butyldimethylsilyl)oxy]benzonitrile or 2-thio-5-[(tert-butyldimethylsilyl)oxy]benzonitrile.
Deprotection: Formation of 2-bromo-5-hydroxybenzonitrile.
Applications De Recherche Scientifique
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action for 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile primarily involves its reactivity as a brominated compound and the protective nature of the TBDMS group. The bromine atom can participate in nucleophilic substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Lacks the TBDMS protective group, making it more reactive.
5-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzonitrile: Similar structure but with different positioning of the bromine atom.
Uniqueness
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is unique due to the presence of both a bromine atom and a TBDMS protective group, allowing for selective reactions and protection of functional groups during synthesis.
Propriétés
Formule moléculaire |
C13H18BrNOSi |
|---|---|
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
Clé InChI |
LYWCULQYTVISJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















